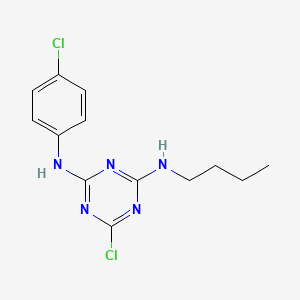![molecular formula C19H22N2O3S B4895697 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its anti-cancer and anti-inflammatory effects, this compound has been found to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels. This may make it useful in studies of angiogenesis, which is the process by which new blood vessels form in the body. This compound has also been found to have anti-fibrotic properties, which means that it can inhibit the formation of scar tissue.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages as a tool for scientific research. It is a potent inhibitor of HDACs and NF-κB, which makes it useful for studying the role of these enzymes and signaling pathways in various biological processes. This compound has also been found to have low toxicity, which means that it can be used in cell culture and animal studies without causing significant harm. However, this compound does have some limitations as a research tool. Its complex synthesis process and high cost may make it difficult for some researchers to obtain. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of this compound derivatives that may have improved efficacy or lower toxicity. Another potential direction is the study of this compound in combination with other drugs or therapies, to determine whether it can enhance their effectiveness. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 2-methoxyaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 4-butoxybenzoyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and oxidative stress. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In studies of inflammation, this compound has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to the inflammatory response. This compound has also been found to have antioxidant properties, which may make it useful in studies of oxidative stress.
Eigenschaften
IUPAC Name |
4-butoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-13-24-15-11-9-14(10-12-15)18(22)21-19(25)20-16-7-5-6-8-17(16)23-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHUDRKXNBGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
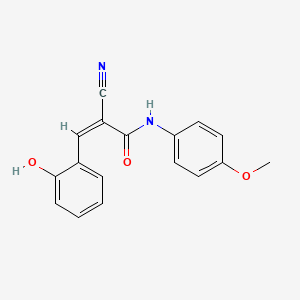
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
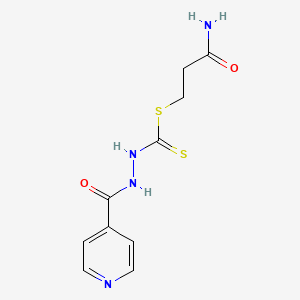
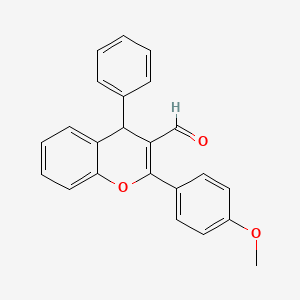
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
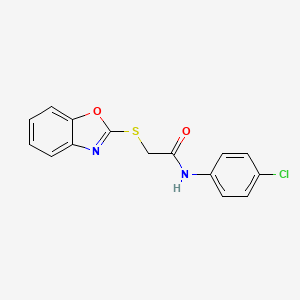
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
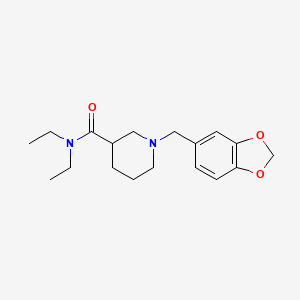
![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
